N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline, also known as PAC-1, is a small molecule that has gained attention in the field of cancer research due to its potential as a selective activator of procaspase-3, a proenzyme that plays a critical role in apoptosis, or programmed cell death. The ability to selectively activate procaspase-3 in cancer cells could offer a promising new approach to cancer therapy.
作用機序
N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline works by binding to and activating procaspase-3, which then cleaves and activates downstream caspases, leading to apoptosis. The selectivity of N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline for cancer cells is thought to be due to the higher levels of procaspase-3 in these cells.
Biochemical and Physiological Effects:
Studies have shown that N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline can induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline has been shown to inhibit tumor growth in mouse models of breast cancer and glioblastoma.
実験室実験の利点と制限
One of the main advantages of N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline is its selectivity for cancer cells, which could potentially reduce side effects associated with traditional chemotherapy. However, the effectiveness of N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline as a cancer therapeutic agent has yet to be fully established, and further research is needed to determine its safety and efficacy.
将来の方向性
There are several potential future directions for research on N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline. One area of focus could be on developing more potent analogs of N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline that could have even greater selectivity for cancer cells. Another area of interest could be on investigating the potential of N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline in combination with other cancer therapies, such as radiation or immunotherapy. Finally, further research is needed to fully understand the mechanisms underlying the selectivity of N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline for cancer cells, which could provide insights into the development of new cancer therapies.
合成法
The synthesis of N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline involves a multi-step process that has been described in detail in several scientific publications. In brief, the synthesis involves the reaction of 2-phenylchroman-4-one with aniline in the presence of a base and a catalyst to yield the desired product, N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline.
科学的研究の応用
Research on N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline has focused on its potential as a cancer therapeutic agent. Studies have shown that N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline can selectively activate procaspase-3 in cancer cells, leading to apoptosis and cell death. This selectivity is thought to be due to the higher levels of procaspase-3 in cancer cells compared to normal cells.
特性
分子式 |
C21H18N2O |
---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]aniline |
InChI |
InChI=1S/C21H18N2O/c1-3-9-16(10-4-1)21-15-19(18-13-7-8-14-20(18)24-21)23-22-17-11-5-2-6-12-17/h1-14,21-22H,15H2/b23-19- |
InChIキー |
LYCGIKKLCIAWGJ-NMWGTECJSA-N |
異性体SMILES |
C\1C(OC2=CC=CC=C2/C1=N\NC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
C1C(OC2=CC=CC=C2C1=NNC3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1C(OC2=CC=CC=C2C1=NNC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。